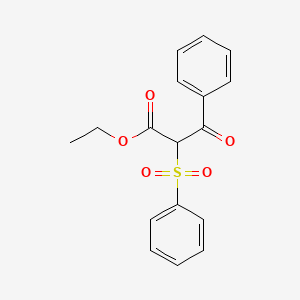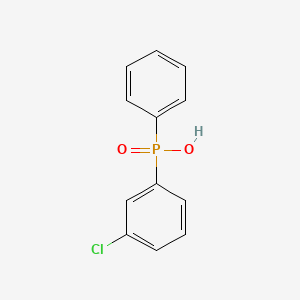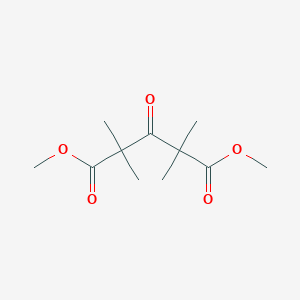
Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate is a chemical compound with the molecular formula C₁₁H₁₈O₅. It is also known by other names such as 2,2,4,4-tetramethyl-3-oxo-glutaric acid dimethyl ester and dimethyl 1,1,3,3-tetramethyl-2-oxo-1,3-propanedicarboxylate . This compound is characterized by its unique structure, which includes two ester groups and a ketone group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate can be synthesized through various synthetic routes. One common method involves the esterification of 2,2,4,4-tetramethyl-3-oxopentanedioic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2,2,4,4-tetramethyl-3-oxopentanedioic acid.
Reduction: Formation of 2,2,4,4-tetramethyl-3-hydroxy-pentanedioate.
Substitution: Formation of various substituted esters and amides.
Scientific Research Applications
Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving ester and ketone groups.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate involves its interaction with various molecular targets. The ester and ketone groups in the compound can participate in nucleophilic addition and substitution reactions, leading to the formation of new chemical bonds. These interactions are crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,2,4,4-Tetramethyl-3-pentanone:
2,2,4,4-Tetramethyl-1,3-cyclobutanediol: This compound has a similar carbon backbone but features hydroxyl groups instead of ester and ketone groups.
Uniqueness
Dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate is unique due to its combination of ester and ketone functionalities, which makes it a versatile intermediate in various chemical reactions. Its structural features allow it to participate in a wide range of synthetic transformations, making it valuable in both academic and industrial research .
Properties
CAS No. |
10472-32-9 |
|---|---|
Molecular Formula |
C11H18O5 |
Molecular Weight |
230.26 g/mol |
IUPAC Name |
dimethyl 2,2,4,4-tetramethyl-3-oxopentanedioate |
InChI |
InChI=1S/C11H18O5/c1-10(2,8(13)15-5)7(12)11(3,4)9(14)16-6/h1-6H3 |
InChI Key |
RHIKDGISMTUGTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)C(C)(C)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


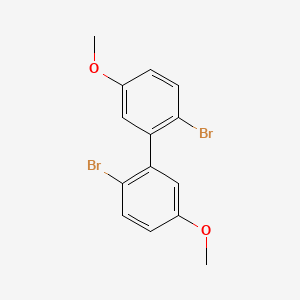
![(2r,3s)-3-[(Chloroacetyl)oxy]butan-2-yl chloroacetate](/img/structure/B14732502.png)
![6-Amino-5-[2-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoacetyl]-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B14732508.png)
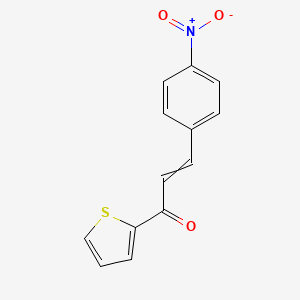
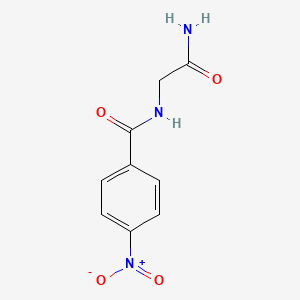
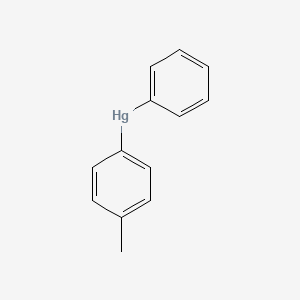
![1-Chloro-2-[(2-methoxy-5-methylphenyl)sulfanyl]-3-nitrobenzene](/img/structure/B14732527.png)
![N-[(4-Chlorophenyl)methyl]-4-methoxy-2-nitroaniline](/img/structure/B14732533.png)
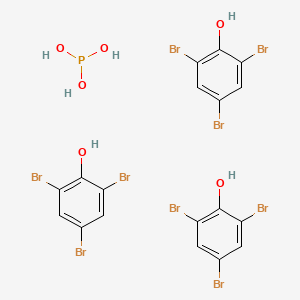
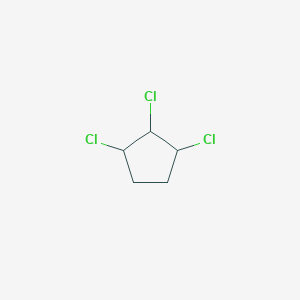
![2,2,4-Trimethyl-1,5-dioxaspiro[5.5]undecane](/img/structure/B14732551.png)
